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molecular formula C16H25BrN2Si B1290997 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 858116-66-2

5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1290997
M. Wt: 353.37 g/mol
InChI Key: UJUSITKTVXDVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174982B2

Procedure details

To a mixture of 5-bromo-1H-pyrrolo[2,3-b]pyridine (15.4 g) in tetrahydrofuran (250 mL) was added 1M lithium hexamethyldisilazide in tetrahydrofuran (86 mL), and after 10 minutes, (triisopropylchlorosilane) (18.2 mL) was added. The mixture was stirred at room temperature for 24 hours. The reaction was diluted with ether, and the resulting solution was washed twice with water. The extracts were dried (Na2SO4), filtered, and concentrated. The crude product was chromatographed on silica gel with 10% ethyl acetate/hexanes.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
86 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.C[Si](C)(C)[N-][Si](C)(C)C.[Li+].[CH:21]([Si:24]([CH:29]([CH3:31])[CH3:30])([CH:26]([CH3:28])[CH3:27])Cl)([CH3:23])[CH3:22]>O1CCCC1.CCOCC>[Br:1][C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][N:8]([Si:24]([CH:29]([CH3:31])[CH3:30])([CH:26]([CH3:28])[CH3:27])[CH:21]([CH3:23])[CH3:22])[C:5]2=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NC=C2
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
Name
Quantity
86 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Si](Cl)(C(C)C)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resulting solution was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel with 10% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC=1C=C2C(=NC1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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